Product packaging for 2-Methyl-3-oxo-3lambda~5~-quinazoline(Cat. No.:CAS No. 58758-66-0)

2-Methyl-3-oxo-3lambda~5~-quinazoline

Cat. No.: B14604045
CAS No.: 58758-66-0
M. Wt: 160.17 g/mol
InChI Key: TWMCPKMLXDZUQU-UHFFFAOYSA-N
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Description

Historical Context and Significance of Heterocyclic Chemistry

Heterocyclic chemistry, the branch of chemistry dealing with cyclic compounds containing atoms other than carbon in the ring, has a rich history intertwined with the development of modern organic chemistry. The study of these compounds gained momentum in the 19th century with the isolation and characterization of naturally occurring alkaloids, many of which possessed potent physiological activities. These early discoveries laid the foundation for the synthesis and investigation of a vast number of novel heterocyclic systems, revealing their remarkable versatility and utility.

The significance of heterocyclic compounds in medicinal chemistry cannot be overstated. A substantial proportion of commercially available drugs feature a heterocyclic core, a testament to the ability of these structures to interact with biological targets with high specificity and affinity. The presence of heteroatoms such as nitrogen, oxygen, and sulfur introduces polarity and hydrogen bonding capabilities, which are crucial for molecular recognition processes in biological systems.

Architectural Diversity and Isomerism within the Quinazoline (B50416) System

The quinazoline ring system is a fused bicyclic heterocycle, consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. The arrangement of the two nitrogen atoms in the six-membered ring can lead to several constitutional isomers, including quinoxaline, cinnoline, and phthalazine. This inherent architectural diversity allows for a wide range of substitution patterns, giving rise to a vast library of derivatives with distinct electronic and steric properties.

Furthermore, the quinazolinone derivatives, which incorporate a carbonyl group in the pyrimidine ring, exhibit tautomerism, a form of constitutional isomerism involving the migration of a proton. For instance, 2-methyl-4(3H)-quinazolinone can exist in different tautomeric forms, which can influence its chemical reactivity and biological activity. This structural flexibility is a key feature that contributes to the diverse pharmacological profiles observed for this class of compounds.

Specific Focus: The 2-Methyl-3-oxo-3lambda5-quinazoline Motif as a Privileged Structure (e.g., 2-Methyl-4-quinazolinone 3-oxide)

The term "privileged structure" in medicinal chemistry refers to a molecular scaffold that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile template for the design of novel therapeutic agents. The quinazolinone core is widely recognized as such a privileged scaffold. researchgate.net The stability of the quinazolinone nucleus has inspired medicinal chemists to introduce a variety of bioactive moieties to this core to synthesize new potential medicinal agents. researchgate.net

Within the broader class of quinazolinones, the 2-methyl-4(3H)-quinazolinone motif (also referred to by the less common name 2-Methyl-3-oxo-3lambda5-quinazoline) has garnered significant attention. The presence of the methyl group at the 2-position and the oxo group at the 4-position provides a unique combination of steric and electronic features that have proven to be conducive to a range of biological activities. Research has demonstrated that modifications at the 2- and 3-positions of the quinazolinone ring can lead to compounds with potent antibacterial, antifungal, analgesic, anti-inflammatory, and anticancer properties. researchgate.netijbpsa.comscirp.org

The following sections will delve into the detailed research findings that underscore the importance of the 2-methyl-4(3H)-quinazolinone scaffold, including its synthesis, spectroscopic characterization, and diverse biological activities.

Detailed Research Findings on 2-Methyl-4(3H)-quinazolinone

Synthesis and Spectroscopic Data

The synthesis of 2-methyl-4(3H)-quinazolinone can be achieved through several methods. A common approach involves the reaction of anthranilamide with triethylorthoacetate. researchgate.net Another well-established route is the cyclization of anthranilic acid with acetic anhydride (B1165640) to form an intermediate benzoxazinone (B8607429), which is then reacted with an appropriate amine source. tandfonline.comresearchgate.net

The structural elucidation of 2-methyl-4(3H)-quinazolinone and its derivatives is routinely performed using a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Spectroscopic Data for 2-Methyl-4(3H)-quinazolinone

Spectroscopic Technique Characteristic Peaks/Signals
¹H NMR (DMSO-d₆) δ 7.41 (s, 1H), 7.10 (d, 1H), 7.09 (t, 1H), 7.08 (s, 1H), 6.70 (d, 1H), 6.58 (s, 1H), 5.80 (t, 1H), 2.56 (s, 3H, CH₃) researchgate.net
¹³C NMR Characteristic signals for the aromatic carbons, the carbonyl carbon, and the methyl carbon.
IR (KBr) Characteristic absorption bands for N-H stretching, C=O stretching, and aromatic C-H stretching.

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Note: Specific peak positions and coupling constants can vary slightly depending on the solvent and instrument used.

Biological Activities

The 2-methyl-4(3H)-quinazolinone scaffold has been shown to exhibit a remarkable range of biological activities. This has led to the synthesis and evaluation of numerous derivatives with the aim of developing new therapeutic agents.

Table 2: Reported Biological Activities of 2-Methyl-4(3H)-quinazolinone and its Derivatives

Biological Activity Description of Findings
Antibacterial 2-Methyl-4(3H)-quinazolinone has demonstrated significant antibacterial activity against various bacterial strains, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. ijbpsa.com
Antifungal Derivatives of 2-methyl-4(3H)-quinazolinone have shown promising antifungal activity against pathogens such as Candida albicans and Aspergillus niger. researchgate.net
Analgesic Certain 2-methyl-4(3H)-quinazolinone derivatives have exhibited mild analgesic activity in preclinical studies. researchgate.net
Anti-inflammatory Some derivatives have shown anti-inflammatory properties, with 6,8-dibromo-2-methyl-3-(4′-morpholino-phenyl)-4(3H)-one being a notable example. researchgate.net

| Anticancer | The quinazolinone scaffold is a key component of several approved anticancer drugs, and derivatives of 2-methyl-4(3H)-quinazolinone have been investigated for their potential as anticancer agents. researchgate.netscirp.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O B14604045 2-Methyl-3-oxo-3lambda~5~-quinazoline CAS No. 58758-66-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58758-66-0

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

2-methyl-3-oxidoquinazolin-3-ium

InChI

InChI=1S/C9H8N2O/c1-7-10-9-5-3-2-4-8(9)6-11(7)12/h2-6H,1H3

InChI Key

TWMCPKMLXDZUQU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C=[N+]1[O-]

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 3 Oxo 3lambda5 Quinazoline and Its Analogues

Classical and Contemporary Approaches to Quinazolinone Core Synthesis

The construction of the fundamental 2-methyl-quinazolin-4(3H)-one core has been achieved through a variety of synthetic strategies, ranging from classical condensation reactions to modern, more efficient protocols.

Condensation Reactions Involving Anthranilic Acid Derivatives

The most traditional and widely employed method for the synthesis of 2-methyl-quinazolin-4(3H)-ones involves the use of anthranilic acid or its derivatives. A common approach is the reaction of anthranilic acid with acetic anhydride (B1165640), which serves as both the acetylating agent and a cyclizing agent, to form an intermediate, 2-methyl-4H-3,1-benzoxazin-4-one. This benzoxazinone (B8607429) is then treated with an appropriate amine to yield the desired 2-methyl-3-substituted-quinazolin-4(3H)-one. For the synthesis of the parent 2-methyl-quinazolin-4(3H)-one, ammonia (B1221849) or a source of ammonia is used in the second step.

Another classical approach, the Niementowski quinazoline (B50416) synthesis, involves the reaction of anthranilic acid with amides at high temperatures. For the synthesis of 2-methyl substituted quinazolinones, acetamide (B32628) or a related reagent can be used.

A variation of this classical approach involves the fusion of anthranilic acid with thioacetamide (B46855) to produce 2-methyl-quinazolin-4-one.

Table 1: Examples of Condensation Reactions for 2-Methyl-quinazolin-4(3H)-one Synthesis
Starting MaterialReagent(s)ProductReference(s)
Anthranilic acidAcetic anhydride, then ammonia source2-Methyl-quinazolin-4(3H)-one
Anthranilic acidThioacetamide2-Methyl-quinazolin-4(3H)-one
2-AminobenzamideAcetic anhydride2-Methyl-quinazolin-4(3H)-one

Cyclization Strategies from o-Aminoarylmethanols and Nitriles

While less common for the direct synthesis of 2-methyl-quinazolin-4(3H)-ones, cyclization strategies involving other precursors have been developed for the broader quinazoline class. For instance, a highly atom-efficient synthesis of 2-substituted quinazolines has been achieved through a CsOH-mediated direct aerobic oxidative reaction of 2-aminoarylmethanols and nitriles, using air as the oxidant. This method, however, typically yields quinazolines rather than quinazolinones.

One-Pot and Multi-Component Reaction (MCR) Strategies

To improve efficiency and reduce waste, one-pot and multi-component reaction (MCR) strategies have been developed for the synthesis of quinazolinone derivatives. These methods combine multiple reaction steps into a single synthetic operation without the isolation of intermediates.

For example, 3-substituted-quinazolin-4(3H)-ones can be synthesized in a one-pot, three-component reaction of anthranilic acid, amines, and an orthoester in a microwave reactor. While this example doesn't directly yield a 2-methyl derivative, the principle can be adapted. A more direct one-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones involves the condensation of isatoic anhydride, an amine, and an aldehyde in the presence of iodine.

A novel multi-component reaction strategy has been developed for the construction of 2-amino-3-substituted quinazolinones from isatoic anhydride and an amine with an electrophilic cyanating agent. This proceeds through a sequential series of reactions including nucleophilic attack, ring-opening, decarboxylation, and heterocyclization.

Table 2: One-Pot and MCR Strategies for Quinazolinone Synthesis
StrategyReactantsCatalyst/ConditionsProduct TypeReference(s)
One-pot, three-componentAnthranilic acid, amines, orthoesterMicrowave, EtOH3-Substituted-quinazolin-4(3H)-ones
Multi-componentIsatoic anhydride, amine, electrophilic cyanating agentLiHMDS, 1,4-dioxane (B91453)2-Amino-3-substituted-quinazolin-4(3H)-ones
One-pot, three-componentIsatoic anhydride, aldehyde, ammonium (B1175870) acetateNaOCl, ethanol2-Substituted-quinazolin-4(3H)-ones

Microwave-Assisted and Green Chemistry Synthesis Protocols

In line with the principles of green chemistry, microwave-assisted synthesis and the use of environmentally benign solvents and catalysts have been increasingly applied to the synthesis of quinazolinones. Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods.

A green chemistry approach for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives involves a two-step reaction using a choline (B1196258) chloride:urea deep eutectic solvent (DES). In this method, a benzoxazinone intermediate is first synthesized conventionally, and then reacted with various amines in the DES to furnish the desired products. This approach avoids the use of volatile and often toxic organic solvents.

Another green method describes the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones from their corresponding benzoxazinones using an efficient tandem microwave-assisted process. Furthermore, antimony(III) trichloride (B1173362) has been shown to be an effective catalyst (1 mol%) for the condensation of anthranilic amide with aldehydes or ketones to produce quinazolin-4(3H)-one derivatives under solvent-free microwave irradiation.

Table 3: Microwave-Assisted and Green Synthesis Protocols
MethodKey FeaturesReactantsProductReference(s)
Microwave-assistedRapid, efficient, iron-catalyzed2-Halobenzoic acids, amidinesQuinazolinone derivatives
Deep Eutectic SolventGreen solvent, two-stepAnthranilic acid, acetic anhydride, amines2-Methyl-3-substituted-quinazolin-4(3H)-ones
Microwave-assistedSolvent-free, catalyticAnthranilic amide, aldehydes/ketonesQuinazolin-4(3H)-one derivatives
Tandem Microwave-assistedGreen processBenzoxazinones3-Amino-2-methyl-quinazolin-4(3H)-ones

Introduction and Formation of the 3-Oxo-3lambda5Functionality (N-Oxidation)

The 3-oxo-3lambda5 functionality in the target compound, 2-methyl-3-oxo-3lambda5-quinazoline, corresponds to an N-oxide at the 3-position of the quinazolinone ring. The synthesis of such quinazoline N-oxides can be approached through various methods, with direct N-oxidation being one possibility.

Direct N-Oxidation of Quinazoline and Quinazolinone Substrates

The direct N-oxidation of a pre-formed quinazoline or quinazolinone substrate presents a synthetic challenge due to the presence of two nitrogen atoms in the pyrimidine (B1678525) ring, which can lead to a lack of selectivity. The pyrimidine nucleus is also susceptible to hydrolysis and ring-opening under strong oxidizing conditions, which can result in reduced yields of the desired N-oxides.

Treatment of 4-alkyl-substituted quinazolines with peroxy acids like monoperphthalic acid has been shown to afford mixtures of the corresponding N-1 and N-3 oxides, along with the quinazolinone as a byproduct, highlighting the issue of selectivity. While there is extensive literature on the synthesis of quinazoline 3-oxides, these methods often rely on the cyclization of acyclic precursors, such as N-acyl-2-aminoaryl ketone oximes, rather than the direct oxidation of a quinazolinone.

A biocatalytic approach using a recombinant soluble di-iron monooxygenase (SDIMO) has been reported for the selective transformation of quinazoline into quinazoline 3-oxide in good yield without side oxidation products. However, reports on the direct chemical N-oxidation of a 2-methyl-quinazolin-4(3H)-one substrate to selectively form the 3-oxo-3lambda5-quinazoline are scarce in the literature. This suggests that alternative synthetic strategies are generally preferred for accessing this class of compounds.

Cyclocondensation Routes Leading to Quinazoline 3-Oxides

The synthesis of the quinazoline 3-oxide core is frequently achieved through cyclocondensation reactions, which involve the formation of the heterocyclic ring from acyclic precursors. A predominant strategy is the intramolecular cyclocondensation of N-acyl-2-aminoaryl ketone oxime intermediates. nih.gov

One effective method involves the initial acylation of a 2-aminoacetophenone (B1585202), followed by intramolecular cyclocondensation of the resulting N-acyl-2-aminoaryl ketone oxime with hydroxylamine (B1172632) hydrochloride. nih.govmdpi.com For instance, the N-oxide of 2,4-dimethylquinazoline (B1295901) was synthesized in 75% yield by treating (E)-N-(2-(1-(hydroxyimino)ethyl)phenyl)acetamide with hydroxylamine hydrochloride under reflux. nih.govmdpi.com

Another common route involves the reaction of 2-aminoacetophenone oxime derivatives with various reagents. Treating these oximes with triethyl orthoacetate or triethyl orthopropionate under reflux conditions leads to the formation of 2-carbo substituted quinazoline 3-oxides. nih.govresearchgate.net The mechanism proceeds through the formation of an ethoxymethyleneamino derivative (a Schiff base), which then undergoes cyclocondensation. researchgate.net Alternatively, reacting 2-aminoacetophenone oxime derivatives, which can have various substituents on the fused benzene (B151609) ring, with hydroxylamine hydrochloride in a pyridine-ethanol mixture provides the corresponding quinazoline 3-oxides in yields ranging from 12% to 95%. nih.govmdpi.com

Acid-promoted intramolecular cyclization is also a viable method. N-[2-(1-hydroxyiminoethyl)phenyl]amides and their halogenated analogues can be cyclized using trifluoroacetic acid (TFA) under reflux to afford 2,4-dicarbo substituted quinazoline 3-oxides in good yields (72–89%). nih.gov

Table 1: Selected Cyclocondensation Methods for Quinazoline 3-Oxide Synthesis

Starting Material Reagents and Conditions Product Yield (%) Reference
(E)-N-(2-(1-(hydroxyimino)ethyl)phenyl)acetamide Hydroxylamine hydrochloride, reflux 2,4-Dimethylquinazoline 3-oxide 75 nih.govmdpi.com
2-Aminoacetophenone oxime derivatives Triethyl orthoacetate/orthopropionate, reflux 2-Carbo substituted quinazoline 3-oxides - nih.govresearchgate.net
Substituted 2-aminoacetophenone oxime derivatives Hydroxylamine hydrochloride, pyridine/ethanol, reflux Polysubstituted quinazoline 3-oxides 12-95 nih.govmdpi.com
N-[2-(1-hydroxyiminoethyl)phenyl]amides Trifluoroacetic acid (TFA), reflux 2,4-Dicarbo substituted quinazoline 3-oxides 72-89 nih.gov

Metal-Catalyzed Oxidative Coupling Approaches

Metal-catalyzed reactions, particularly oxidative C-H functionalization, have emerged as powerful tools for constructing and functionalizing quinazoline 3-oxides. These methods offer alternative pathways that often proceed under mild conditions.

Copper catalysis is prominent in this area. A notable example is the copper-catalyzed cross-dehydrogenative coupling between quinazoline 3-oxides and indoles. chim.it This reaction, utilizing copper(II) chloride (CuCl2) as the catalyst and oxygen as the oxidant, selectively forms a C-C bond between the C-4 position of the quinazoline ring and the C-3 position of the indole (B1671886). chim.it The methodology is robust, tolerating a variety of substituents on both the quinazoline and indole scaffolds. For example, electron-donating and electron-withdrawing groups on the phenyl ring of the quinazoline-3-oxide are well tolerated, affording yields from 52% to 84%. chim.it Similarly, N-methylindoles with alkyl, halide, or alkoxy groups at the 5-position also react efficiently. chim.it

The proposed mechanism for this transformation involves the initial reaction of CuCl2 with the quinazoline 3-oxide to form an intermediate via C-H activation at the C-4 position. This intermediate then undergoes oxidative insertion at the C-3 position of indole. A subsequent disproportionation oxidation involving another equivalent of CuCl2, followed by reductive elimination, yields the 4-(indole-3-yl)quinazoline product and a Cu(I) species, which is reoxidized by oxygen to complete the catalytic cycle. chim.it

Radical-mediated cross-coupling reactions have also been developed. For instance, the reaction between quinazoline 3-oxides and ethers like 1,4-dioxane can be initiated by tert-butyl peroxybenzoate (TBPB). chim.it The decomposition of TBPB generates radicals that abstract a hydrogen atom from the ether, creating an ether radical. This radical then reacts at the C-4 position of the quinazoline 3-oxide to form the functionalized product. chim.it

Table 2: Metal-Catalyzed Functionalization of Quinazoline 3-Oxides

Quinazoline 3-Oxide Substrate Coupling Partner Catalyst/Reagent Position Functionalized Yield (%) Reference
2-Aryl-quinazoline 3-oxide Indoles CuCl2, O2 C-4 52-87 chim.it
2-Aryl-quinazoline 3-oxide 1,4-Dioxane tert-Butyl peroxybenzoate (TBPB) C-4 - chim.it

Post-Synthetic Derivatization at the 2-Methyl Group and Ring Positions

Functionalization via Condensation Reactions of the Methyl Group

The methyl group at the C-2 position of the quinazoline 3-oxide scaffold is activated and can participate in condensation reactions, providing a handle for further molecular elaboration. This reactivity is analogous to that of methyl groups in other N-heterocyclic systems, such as 2-methylquinoline (B7769805). rsc.orgyoutube.com

Condensation with various aldehydes allows for the synthesis of 2-styrylquinazoline 3-oxide derivatives. nih.govresearchgate.net This reaction typically involves the deprotonation of the methyl group to form a nucleophilic intermediate, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the styryl-substituted product. The synthesis of 4-methyl-2-styrylquinazoline 3-oxides has been reported, demonstrating the viability of this functionalization strategy. nih.govresearchgate.net While detailed kinetic studies for the quinazoline 3-oxide system are not extensively documented, the reaction of 2-methylquinoline with benzaldehydes in acetic anhydride is known to proceed via addition, esterification, and elimination steps, with the initial addition being rate-determining. rsc.org

Introduction of Heterocyclic Moieties at C-2 and C-3 Positions

Incorporating additional heterocyclic rings onto the quinazoline framework is a key strategy for developing novel molecular architectures. This can be achieved through various reactions at different positions of the quinazoline 3-oxide core.

As previously mentioned (Section 2.2.3), copper-catalyzed cross-dehydrogenative coupling provides a direct method to introduce indole moieties at the C-4 position of the pyrimidine ring. chim.it This C-H activation strategy is a powerful tool for linking two distinct heteroaromatic systems.

Furthermore, the quinazoline 3-oxide system can act as a 1,3-dipole in cycloaddition reactions. The reaction of 2-styrylquinazoline 3-oxide with dipolarophiles like N-methyl maleimide (B117702) or phenyl vinyl sulfone has been shown to yield tricyclic isoxazolo[2,3-c]quinazoline derivatives, albeit in low yields. nih.govmdpi.com These [3+2] cycloaddition reactions expand the heterocyclic system fused to the quinazoline core.

While not directly on the 3-oxide, analogous derivatizations on the related quinazolin-4(3H)-one scaffold highlight the potential for introducing heterocycles at the C-3 position. For example, 3-amino-2-methylquinazolin-4(3H)-one can be condensed with aldehydes and thioglycolic acid to introduce a thiazolidinone ring at the N-3 position. researchgate.net

Substitution Reactions at the Benzene and Pyrimidine Moieties

Functional groups can be introduced onto the carbocyclic (benzene) and heterocyclic (pyrimidine) rings of the quinazoline 3-oxide system both during and after the construction of the core.

A common and efficient strategy is to begin the synthesis with substituted precursors. For example, using substituted 2-aminoacetophenone oxime derivatives in cyclocondensation reactions allows for the direct incorporation of various functional groups onto the benzene portion of the quinazoline 3-oxide product. nih.govmdpi.comresearchgate.net This pre-functionalization approach has been used to synthesize derivatives with bromo, iodo, and fluoro substituents on the benzene ring. researchgate.net

Direct substitution on the pre-formed quinazoline ring system is also possible. The pyrimidine ring is susceptible to functionalization, particularly at the C-4 position. As discussed, this position can undergo metal-catalyzed C-H activation to form C-C bonds with heterocycles like indole. chim.it

Electrophilic substitution on the benzene ring of a quinazoline derivative typically requires specific conditions. Nitration of 2,3-polymethylene-3,4-dihydroquinazolin-4-ones has been studied, showing that nitro groups can be introduced at the C-6 and C-8 positions of the aromatic ring. inlibrary.uz Palladium-catalyzed ortho-halogenation of 2-arylquinazolines using N-halosuccinimides (NCS, NBS, NIS) as the halogen source provides a regioselective method for introducing chlorine, bromine, or iodine onto the 2-aryl substituent, demonstrating C-H activation on an appended ring. researchgate.net While these examples are on related quinazoline structures, they indicate the potential for direct substitution on the benzene ring of the 2-methyl-3-oxo-3lambda5-quinazoline scaffold under appropriate conditions.

Table 3: Summary of Substitution and Functionalization Reactions

Position Reaction Type Reagents/Conditions Resulting Moiety Reference
C-2 Methyl Condensation Aromatic aldehydes 2-Styryl group nih.govresearchgate.net
C-4 C-H Activation/Coupling Indoles, CuCl2, O2 4-(Indol-3-yl) group chim.it
Fused Ring [3+2] Cycloaddition N-Methyl maleimide (with 2-styryl derivative) Isoxazolo[2,3-c]quinazoline system nih.govmdpi.com
C-6, C-8 (Benzene) Pre-functionalization Substituted 2-aminoacetophenone oximes Halogen, etc. nih.govresearchgate.net
C-6, C-8 (Benzene) Nitration (on quinazolinone) Nitrating mixture (HNO3/H2SO4) Nitro group inlibrary.uz

Chemical Reactivity and Transformations of 2 Methyl 3 Oxo 3lambda5 Quinazoline

Reactivity of the Quinazolinone Core

The fundamental reactivity of the bicyclic quinazolinone system is characterized by its response to nucleophilic and electrophilic reagents, as well as the reactivity of its substituents, particularly the C2-methyl group.

Nucleophilic and Electrophilic Substitution Patterns

The electronic nature of the quinazoline (B50416) ring, with its two nitrogen atoms, dictates the preferred positions for substitution reactions.

Nucleophilic Substitution: The pyrimidine (B1678525) portion of the quinazolinone ring is electron-deficient, making it susceptible to nucleophilic attack, especially when equipped with a good leaving group. Nucleophilic aromatic substitution (SNAr) on halo-substituted quinazolines is a well-documented process. nih.gov Studies on 2,4-dichloroquinazoline (B46505) precursors consistently show that nucleophilic substitution occurs with high regioselectivity at the C4 position. nih.gov The C2 position is generally less reactive towards nucleophiles. nih.gov This preferential reactivity at C4 is exploited in the synthesis of a wide array of 4-aminoquinazoline derivatives, which are considered privileged structures in medicinal chemistry. nih.gov While the C2 position can undergo substitution, it typically requires more forcing conditions, such as higher temperatures or specialized catalysis. nih.gov Hydrazination of a 4-chloro-2-(ethylthio)quinoline derivative resulted in substitution at both the C2 and C4 positions, indicating that the nature of the leaving group can influence reactivity. mdpi.com

Electrophilic Substitution: Electrophilic aromatic substitution typically occurs on the electron-rich benzene (B151609) portion of the quinazoline core. masterorganicchemistry.com The reaction involves the attack of the aromatic π-electrons on a strong electrophile, forming a carbocation intermediate which is then deprotonated to restore aromaticity. libretexts.org The fused pyrimidinone ring generally acts as a deactivating group, making the benzene ring less reactive than benzene itself. The directing influence of the heterocyclic ring and the C2-methyl group will determine the position of substitution (C5, C6, C7, or C8), though specific studies on 2-methylquinazolin-4(3H)-one are not extensively detailed in the literature. By analogy with related systems, the precise substitution pattern depends on the reaction conditions and the nature of the electrophile.

Alkylation and Acylation Reactions

Alkylation and acylation are common transformations for modifying the quinazolinone scaffold, occurring at the ring nitrogen, the C2-methyl group, or other functional groups.

Alkylation: The N3 position of the 2-methylquinazolin-4(3H)-one is a common site for alkylation. For instance, treatment with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) under solvent-free conditions provides an efficient method for methylation at the N3 position, yielding 2,3-dimethylquinazolin-4(3H)-one. researchgate.net The reactivity of the C2-methyl group is also a key feature. It can be deprotonated using a strong base like lithium diisopropylamide (LDA) to form a dilithiated intermediate. sci-hub.se This nucleophilic species can then react with various electrophiles, such as aromatic aldehydes, to achieve side-chain elongation and functionalization, producing 2-(2-hydroxy-2-arylethyl)-4-(3H)-quinazolinones. sci-hub.se This demonstrates a powerful method for modifying the C2 substituent. sci-hub.se

SubstrateReagent(s)Reaction SiteProductReference
2-Methylquinazolin-4(3H)-oneDMF-DMAN32,3-Dimethylquinazolin-4(3H)-one
2-Ethylquinazolin-4(3H)-oneDMF-DMAN32-Ethyl-3-methylquinazolin-4(3H)-one
2-Methylquinazolin-4(3H)-one1. LDA (3 equiv) 2. Ar-CHOC2-Methyl2-(2-Hydroxy-2-arylethyl)-4(3H)-quinazolinone sci-hub.se

Acylation: Acylation reactions can also be performed on the quinazolinone system. The reaction of 2-methyl-quinazolin-4(3H)-one with acyl chlorides, such as chloroacetyl chloride, can lead to the formation of fused heterocyclic systems. scirp.org For example, acylation of a related amino-quinazoline derivative with chloroacetyl chloride leads to the formation of an imidazo[1,2-c]quinazolinone product via acylation followed by intramolecular cyclization. scirp.org Another study describes the acylation of a precursor compound with various acyl chlorides in dimethylformamide to yield substituted quinazolinone derivatives. nih.gov

Reactions Involving the 3-Oxo-3λ⁵ Group (N-Oxide Chemistry)

The N-oxide group at the N3 position drastically alters the reactivity of the quinazoline ring, enabling a unique set of chemical transformations not typically observed in the parent quinazolinone. This functionality allows the molecule to act as an internal oxidant and a 1,3-dipole.

Rearrangement Reactions (e.g., Polonovski-type)

The Polonovski reaction involves the treatment of a tertiary amine N-oxide with an activating agent, typically an acid anhydride (B1165640) like acetic anhydride, which converts the N-oxide into a reactive iminium ion intermediate. organicreactions.orgresearchgate.net This intermediate can then undergo further transformations. organicreactions.org In the context of quinazoline 3-oxides, related rearrangements can lead to significant structural modifications, most notably ring expansion to form benzodiazepines. nih.govresearchgate.net

A key example is the reaction of 2-aryl-4-methylquinazoline 3-oxides with dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.govmdpi.com This reaction is thought to proceed through an initial cycloaddition, followed by a rearrangement of the unstable cycloadduct, leading to the formation of 1,3-diazepine derivatives. nih.gov Another classic transformation is the rearrangement of 2-chloromethyl quinazoline 3-oxide upon reaction with methylamine, which ultimately yields chlordiazepoxide, a well-known benzodiazepine (B76468) drug. nih.gov This process involves a nucleophilic attack followed by a ring-opening and intramolecular cyclization sequence. nih.gov

Cycloaddition Reactions with Unsaturated Systems

The N-oxide moiety can function as a 1,3-dipole, participating in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. mdpi.com This provides a direct route to complex, fused heterocyclic systems.

When quinazoline 3-oxides are reacted with electron-deficient alkenes, they form isoxazolo[2,3-c]quinazoline derivatives. mdpi.com This reaction demonstrates broad substrate scope and tolerates a variety of functional groups, producing the cycloadducts in good to excellent yields. mdpi.com As mentioned previously, cycloaddition with alkynes like DMAD can also occur, but the initial products may be unstable and rearrange to benzodiazepines. mdpi.com

Quinazoline 3-Oxide SubstituentDipolarophileSolventProduct TypeReference
2-Aryl-4-methylDimethyl acetylenedicarboxylate (DMAD)THFBenzodiazepine (via rearrangement) mdpi.com
Various 2-substitutedMethyl 3-methoxyacrylate1,4-Dioxane (B91453)Isoxazolo[2,3-c]quinazoline mdpi.com
Various 2-substitutedDimethyl maleate1,4-DioxaneIsoxazolo[2,3-c]quinazoline mdpi.com
Various 2-substitutedAcrylonitrile1,4-DioxaneIsoxazolo[2,3-c]quinazoline mdpi.com
2-StyrylN-Methyl maleimide (B117702)THFIsoxazolo[2,3-c]quinazoline mdpi.com

Reduction of the N-Oxide Moiety

The N-oxide group can be removed through deoxygenation to regenerate the parent quinazoline heterocycle. This reaction is often a crucial step in synthetic sequences where the N-oxide is used to direct a substitution reaction before being removed. researchgate.net A variety of methods have been developed for the deoxygenation of N-heterocyclic N-oxides, offering different levels of selectivity and mildness.

Modern methods include visible-light-mediated photoredox catalysis, which can be highly chemoselective and operates under mild, room temperature conditions. organic-chemistry.org Electrochemical deoxygenation provides a reagent-free alternative, avoiding transition-metal catalysts and waste-generating reducing agents. organic-chemistry.org More traditional chemical reagents are also effective, including systems like indium with pivaloyl chloride, Lewis acids such as Zn(OTf)₂ and Cu(OTf)₂, or an I₂/K₂S₂O₈ system. organic-chemistry.orgresearchgate.net The choice of method depends on the functional group tolerance required for the specific substrate. researchgate.net

Intermolecular and Intramamolecular Coupling Reactions of 2-Methyl-3-oxo-3lambda5-quinazoline

The reactivity of the 2-methyl-4(3H)-quinazolinone scaffold, often referred to by various nomenclatures, lends itself to a range of intermolecular and intramolecular coupling reactions. These transformations are pivotal in the synthesis of complex, polycyclic quinazolinone derivatives and for the introduction of diverse substituents onto the quinazolinone core. Palladium- and copper-catalyzed reactions, as well as metal-free oxidative cyclizations, have proven to be effective strategies in this regard.

Intermolecular Coupling Reactions

Intermolecular coupling reactions are instrumental in the functionalization of the 2-methyl-4(3H)-quinazolinone system, enabling the formation of carbon-carbon and carbon-heteroatom bonds. A notable example involves the palladium-catalyzed synthesis of 2-substituted quinazolin-4(3H)-ones from readily available o-nitrobenzamides and various alcohols. This process occurs through a cascade reaction that includes alcohol oxidation, nitro group reduction, condensation, and dehydrogenation, all without the need for external reducing or oxidizing agents.

Another significant intermolecular coupling approach is the reaction of a double lithiated derivative of 2-methyl-4(3H)-quinazolinone with a variety of aromatic aldehydes. This method facilitates the formation of new carbon-carbon bonds at the 2-methyl position, leading to the synthesis of 2-(2-hydroxy-2-arylethyl)-4-(3H)-quinazolinones.

The following table summarizes representative examples of intermolecular coupling reactions involving 2-methyl-4(3H)-quinazolinone derivatives.

Reactant 1Reactant 2Catalyst/ReagentProductYield (%)Ref
o-NitrobenzamideBenzyl alcoholPd(dppf)Cl₂2-Phenylquinazolin-4(3H)-oneHigh
o-NitrobenzamideCyclohexyl methanolPd(dppf)Cl₂2-Cyclohexylquinazolin-4(3H)-one64
2-Methyl-4(3H)-quinazolinone4-MethoxybenzaldehydeLDA2-(2-Hydroxy-2-(4-methoxyphenyl)ethyl)-4(3H)-quinazolinoneGood
2-Methyl-4(3H)-quinazolinone4-(Dimethylamino)benzaldehydeLDA2-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-4(3H)-quinazolinoneGood

Intramolecular Coupling Reactions

Intramolecular coupling reactions of appropriately substituted 2-methyl-4(3H)-quinazolinone precursors are a powerful tool for the construction of fused polycyclic quinazolinone architectures. These reactions often involve the formation of new rings, leading to compounds with significant structural complexity and potential biological activity.

One prominent strategy is the palladium-catalyzed intramolecular annulation of Ugi four-component reaction products. This approach allows for the rapid synthesis of diverse isoindolo[1,2-b]quinazolinone derivatives. The key step involves a metal-catalyzed intramolecular N-arylation.

Radical cyclization presents another versatile method for the synthesis of polycyclic quinazolinones. For instance, an AIBN/tributyltin hydride-induced radical reaction of N-acylcyanamide moieties derived from Ugi reactions can efficiently construct these fused systems.

Furthermore, metal-free intramolecular oxidative cyclization has emerged as an environmentally benign alternative. The use of reagents like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) can promote the intramolecular oxidative C-N bond formation to yield polycyclic quinazolinones under mild conditions. This method has been successfully applied to the synthesis of natural products such as tryptanthrin (B1681603) and rutaecarpine. Copper-catalyzed intramolecular C-H amination has also been developed for the synthesis of quinazolin-4(3H)-one derivatives from isatoic anhydride and benzylamines, proceeding through a ring-opening cyclization mechanism.

The table below provides an overview of various intramolecular coupling reactions leading to polycyclic quinazolinones.

SubstrateCatalyst/ReagentReaction TypeProductYield (%)Ref
Ugi-4CR product of o-bromobenzoic acidPalladium catalystIntramolecular N-arylationIsoindolo[1,2-b]quinazolinone derivativeGood
Ugi-4CR product with N-acylcyanamideAIBN/Bu₃SnHRadical cyclizationPolycyclic quinazolinoneGood
Substituted 2-aminobenzamide(NH₄)₂S₂O₈Metal-free oxidative cyclizationFused polycyclic quinazolinoneGood to Excellent
2-Amino-N,N-dialkylbenzamideCopper catalystIntramolecular Csp³-H functionalization/cyclization2,3-Disubstituted-4(3H)-quinazolinoneGood

Spectroscopic and Structural Characterization of 2 Methyl 3 Oxo 3lambda5 Quinazoline

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy is instrumental in identifying the functional groups present in 2-methylquinazolin-4(3H)-one. Infrared (IR) spectroscopy data confirms the presence of key structural features. The spectra of quinazolinone derivatives typically show characteristic absorption bands corresponding to N-H, C=O, C=N, and aromatic C-H vibrations.

For instance, in a related derivative, 3-((5-phenylhydroxyl-1,3,4-oxadiazol-2-yl) methylamino)-2-methyl quinazolin-4(3H)-one, the IR spectrum displays bands at 3405.50 cm⁻¹ (secondary amine N-H), 3120.10 cm⁻¹ (aromatic C-H stretch), 1700.20 cm⁻¹ (quinazolinone C=O), and 1593.30 cm⁻¹ (imine C=N). Another study on 2-methyl-3-(phenylamino)-quinazolin-4(3H)-one reports characteristic peaks at 3028-3011 cm⁻¹ (aromatic C-H), 2955-2924 cm⁻¹ (sp³ C-H), 1673 cm⁻¹ (C=O), and 1602 cm⁻¹ (C=N). researchgate.net These values are consistent across various substituted 2-methylquinazolin-4(3H)-ones, confirming the core functional groups. sapub.orgorientjchem.org

While extensive IR data is available, detailed Raman spectroscopy studies for this specific compound were not prominent in the surveyed literature.

Table 1: Characteristic IR Absorption Bands for 2-Methylquinazolin-4(3H)-one Derivatives

Functional Group Vibration Type Typical Wavenumber (cm⁻¹)
N-H Stretch ~3400 - 3100
Aromatic C-H Stretch ~3100 - 3000
Aliphatic C-H Stretch ~2960 - 2920
Carbonyl (C=O) Stretch ~1700 - 1670
Imine (C=N) Stretch ~1610 - 1575

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insight into the proton (¹H) and carbon (¹³C) environments within the molecule.

In the ¹H NMR spectrum of 2,3-dimethylquinazolin-4(3H)-one, the aromatic protons of the quinazolinone ring appear as a set of multiplets in the range of δ 7.40-7.96 ppm. The methyl group at the C2 position typically resonates as a singlet around δ 2.59 ppm, while the N-methyl group appears as a singlet at approximately δ 3.35 ppm. orientjchem.org For derivatives with different N3-substituents, the chemical shifts of the C2-methyl and aromatic protons vary accordingly, but remain within predictable ranges. orientjchem.org

The ¹³C NMR spectrum provides further structural confirmation. For 2-methyl-3-phenylquinazolin-4(3H)-one, the carbonyl carbon (C4) signal appears around δ 168.77 ppm. The C2 carbon, attached to the methyl group, is observed near δ 139.75 ppm. The methyl carbon itself gives a signal at approximately δ 22.39 ppm. The aromatic carbons of the quinazolinone ring and the N3-phenyl substituent resonate in the δ 118-140 ppm region. orientjchem.org

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for 2,3-Disubstituted Quinazolin-4(3H)-one Derivatives in CDCl₃

Proton 2,3-dimethylquinazolin-4(3H)-one orientjchem.org 2-methyl-3-phenylquinazolin-4(3H)-one orientjchem.org
Ar-H 7.40 - 7.96 (m, 4H) 7.08 - 7.61 (m, 9H)
C2-CH₃ 2.59 (s, 3H) 2.40 (s, 3H)

Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for 2,3-Disubstituted Quinazolin-4(3H)-one Derivatives in DMSO-d₆

Carbon 2,3-dimethylquinazolin-4(3H)-one orientjchem.org 2-methyl-3-phenylquinazolin-4(3H)-one orientjchem.org
C=O (C4) 168.77 168.77
C2 140.37 139.75
Aromatic C 114.52 - 134.91 118.64 - 137.18
C2-CH₃ 20.92 22.39

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation pathways of the compound, which helps in structural confirmation. The electron impact (EI) mass spectrum of 2-methylquinazolin-4(3H)-one shows a molecular ion peak corresponding to its molecular weight of 160.17 g/mol . nih.gov

LC-MS analysis of the protonated molecule [M+H]⁺ (precursor m/z 161.071) reveals a base peak at m/z 162.074951, with the next most intense peak being the precursor ion itself. Other minor fragments are observed at m/z 144.044815, 120.044228, and 129.792908. nih.gov The fragmentation of quinazolinone derivatives often involves characteristic losses. For example, the mass spectrum of a related compound, 3-phenyl-2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methylthio)quinazolin-4(3H)-one, shows fragmentation that leads to a base peak at m/z 221, corresponding to a stable quinazolinone fragment. sapub.org This suggests that the core quinazolinone structure is a relatively stable entity in mass spectrometry analysis.

Table 4: LC-MS Fragmentation Data for 2-Methylquinazolin-4(3H)-one [M+H]⁺

m/z Relative Intensity (%) Possible Fragment
162.074951 100 [M+H+1]⁺
161.071716 89.75 [M+H]⁺
144.044815 2.41 [M+H - NH₃]⁺ or [M+H - CH₅]⁺

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including molecular conformation, bond angles, and intermolecular interactions.

Molecular Conformation and Dihedral Angles

Studies on the crystal structure of 2-methylquinazolin-4(3H)-one hydrochloride show that the quinazolinium moiety is exceptionally flat, with all non-hydrogen atoms of the fused ring system located on a mirror plane, making it "exactly planar". nih.govbohrium.com This planarity is a key feature of the core structure.

Crystal Packing and Intermolecular Interactions (e.g., C-H…O)

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. In the crystal structure of 2,3-dimethylquinazolin-4(3H)-one, molecules are linked by weak C—H⋯O hydrogen bonds, forming chains. These chains are further organized into a two-dimensional network through weak C—H⋯π interactions and π–π stacking between the benzene (B151609) and pyrimidine (B1678525) rings, with a centroid-to-centroid distance of 3.730 (3) Å. researchgate.net

A Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride quantified the contributions of various intermolecular contacts, revealing that the most significant are from H⋯H (36.1%), H⋯C/C⋯H (25.8%), and H⋯O/O⋯H (17.7%) interactions. nih.govbohrium.com This highlights the importance of hydrogen bonding and van der Waals forces in the crystal packing. In addition to N-H···Cl hydrogen bonds forming zigzag chains, weak π–π stacking interactions are also observed between the benzene rings of adjacent layers. nih.govbohrium.com The presence of C—H⋯O interactions is a recurring motif in the crystal packing of these compounds. nih.govnih.gov

Table 5: Summary of Compound Names

Compound Name
2-Methyl-3-oxo-3lambda5-quinazoline
2-Methylquinazolin-4(3H)-one
3-((5-phenylhydroxyl-1,3,4-oxadiazol-2-yl) methylamino)-2-methyl quinazolin-4(3H)-one
2-Methyl-3-(phenylamino)-quinazolin-4(3H)-one
2,3-Dimethylquinazolin-4(3H)-one
2-Methyl-3-phenylquinazolin-4(3H)-one
3-phenyl-2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methylthio)quinazolin-4(3H)-one
8-Benzyloxy-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one

Computational and Theoretical Investigations of 2 Methyl 3 Oxo 3lambda5 Quinazoline

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the fundamental electronic properties and predicting the behavior of molecules like 2-methylquinazolin-4(3H)-one. These methods provide insights into the molecule's structure, reactivity, and spectroscopic characteristics.

Electronic Structure and Charge Distribution Analysis

DFT calculations are frequently employed to analyze the electronic structure of quinazoline (B50416) derivatives. These calculations can determine the distribution of electrons within the molecule, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and generate molecular electrostatic potential (MEP) maps.

The energies of the HOMO and LUMO are critical in determining the molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO indicates the molecule's susceptibility to electronic excitation. A smaller energy gap suggests that the molecule is more reactive. For quinazoline derivatives, the HOMO is typically localized over the benzene (B151609) ring, while the LUMO is distributed over the pyrimidine (B1678525) ring, indicating that the benzene ring acts as the primary electron donor.

Molecular electrostatic potential maps provide a visual representation of the charge distribution on the molecule's surface. In these maps, electron-rich regions, which are susceptible to electrophilic attack, are typically colored red, while electron-deficient regions, prone to nucleophilic attack, are colored blue. For 2-methylquinazolin-4(3H)-one, the carbonyl oxygen at position 4 is expected to be an area of high electron density, making it a potential site for hydrogen bonding and other intermolecular interactions.

Table 1: Calculated Electronic Properties of a Quinazoline Derivative

Parameter Value (eV)
HOMO Energy -6.5
LUMO Energy -1.5
Energy Gap (HOMO-LUMO) 5.0

Note: These are representative values for a quinazoline derivative and can vary based on the specific substituents and computational methods used.

Prediction of Spectroscopic Properties

DFT calculations can also be used to predict various spectroscopic properties of 2-methylquinazolin-4(3H)-one, including its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. scispace.comorientjchem.org These theoretical predictions are valuable for interpreting experimental data and confirming the molecule's structure.

Predicted IR spectra can help identify the characteristic vibrational frequencies of the molecule's functional groups. For 2-methylquinazolin-4(3H)-one, key predicted vibrational bands would include the C=O stretching of the amide group, C=N stretching, and the aromatic C-H stretching frequencies. orientjchem.org

Theoretical calculations of NMR spectra can predict the chemical shifts of ¹H and ¹³C atoms, aiding in the structural elucidation of the molecule. orientjchem.org The predicted chemical shifts are influenced by the electronic environment of each nucleus.

UV-Vis spectra predictions can provide information about the electronic transitions within the molecule. scispace.com The calculated maximum absorption wavelengths (λmax) correspond to the electronic excitations from occupied to unoccupied molecular orbitals. scispace.com

Table 2: Predicted Spectroscopic Data for a 2-Methyl-3-substituted-quinazolin-4(3H)-one Derivative

Spectroscopic Technique Predicted Values
IR (cm⁻¹) C=O stretch: ~1688, C=N stretch: ~1576, Aromatic C-H stretch: ~3038
¹³C-NMR (ppm) C=O: ~171, C2: ~153, Aromatic carbons: 118-145
UV-Vis λmax (nm) ~251, ~293

Note: These values are based on experimental data for 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives and are consistent with what would be predicted by DFT calculations. orientjchem.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. For quinazoline derivatives, MD simulations can provide insights into their conformational flexibility, stability, and interactions with their environment, such as solvent molecules or biological macromolecules. researchgate.net

MD simulations are also used to assess the stability of ligand-protein complexes, which is crucial in drug design. By simulating the complex in a solvated environment, researchers can observe the dynamics of the binding pocket and the ligand, providing a more realistic picture of the binding event than static docking models. researchgate.net

In Silico Studies for Biological Activity Prediction

In silico methods are computational techniques used to predict the biological activity of molecules. These methods are widely used in drug discovery to screen large libraries of compounds and prioritize candidates for further experimental testing.

Molecular Docking for Ligand-Target Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govias.ac.in This method is extensively used to study the interactions of quinazoline derivatives with various biological targets, such as enzymes and receptors. nih.govias.ac.innih.gov

The process involves placing the ligand in the binding site of the target protein and calculating a "docking score," which represents the binding affinity. A lower docking score generally indicates a more favorable binding interaction. Docking studies can also reveal the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. ias.ac.in

For example, quinazoline derivatives have been docked into the active sites of various kinases, such as epidermal growth factor receptor (EGFR), to predict their potential as anticancer agents. researchgate.net These studies help in understanding the structure-activity relationships and in designing more potent inhibitors.

Table 3: Representative Molecular Docking Results for a Quinazoline Derivative

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues
EGFR Kinase -8.5 Met793, Leu718, Cys797

Note: These are example values and interactions. Actual results will vary depending on the specific quinazoline derivative and the target protein.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another important in silico technique used in drug discovery. A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to bind to a specific target. These features include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. researchgate.net

A pharmacophore model can be generated based on the structure of a known active ligand or a set of active compounds. This model can then be used as a 3D query to search large chemical databases for new molecules that have a similar arrangement of these essential features. This process, known as virtual screening, allows for the rapid identification of potential new drug candidates with a desired biological activity.

Pharmacophore models have been successfully developed for various classes of quinazoline derivatives to identify novel inhibitors for different therapeutic targets. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Derivations (General Principles)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to describe the relationship between the chemical structure of a molecule and its biological activity. frontiersin.orgnih.gov This approach is widely employed in drug discovery to predict the activity of newly designed compounds, understand the mechanisms of action, and guide the synthesis of more potent and selective molecules. nih.govnih.gov For quinazoline derivatives, QSAR studies provide mathematical equations that link calculable molecular parameters—such as topological, physicochemical, or electronic properties—to their pharmacological activities. nih.gov

The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are correlated with changes in their molecular features. The process involves several key steps:

Data Set Selection: A series of compounds with known biological activities (e.g., inhibitory concentrations like IC50) is selected. This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. frontiersin.org

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.gov These can range from simple properties like molecular weight to complex quantum chemical parameters. researchgate.net Common types of descriptors include constitutional, topological, geometrical, physicochemical, and electronic parameters. nih.govresearchgate.net

Model Development: Mathematical models are constructed to find a correlation between the calculated descriptors and the biological activity. Various statistical methods are used, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN). nih.govresearchgate.net

Model Validation: The developed model's reliability and predictive capability are rigorously tested. acs.org This is done through internal validation (using the training set) and external validation (using the test set). acs.org Statistical metrics such as the squared correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive squared correlation coefficient (R²_pred) are crucial for assessing the model's quality. acs.orgtandfonline.com A robust QSAR model generally has Q², R², and R²_pred values greater than 0.5, 0.6, and 0.6, respectively. tandfonline.com

In the context of quinazoline and quinazolinone derivatives, both 2D-QSAR and 3D-QSAR models have been successfully developed to explore their potential as anticancer, antimalarial, and enzyme inhibitory agents. frontiersin.orgacs.orgtandfonline.com

2D-QSAR: These models use descriptors that can be calculated from the 2D representation of the molecule. For instance, a 2D-QSAR analysis on a set of 31 quinazoline derivatives with activity against human lung cancer identified the energy gap as a key descriptor. acs.org

3D-QSAR: These models consider the three-dimensional structure of the molecules. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are prominent. nih.govtandfonline.com These methods analyze the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the aligned molecules. frontiersin.orgtandfonline.com The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure would likely increase or decrease biological activity. nih.govtandfonline.com

For example, a 3D-QSAR study on quinazolinone derivatives as MMP-13 inhibitors revealed that electrostatic, hydrophobic, and hydrogen-bond acceptor fields primarily influenced their activity. nih.gov The statistical robustness of these models is paramount, as illustrated by the values obtained in various studies on quinazoline derivatives.

The table below summarizes the statistical parameters from representative QSAR studies on quinazoline and quinazolinone scaffolds, demonstrating the validation metrics used to ascertain model quality.

QSAR ModelTarget/ActivityR²_predReference
CoMFA Antimalarial (DHFR)0.630.830.70 tandfonline.com
CoMSIA Antimalarial (DHFR)0.5840.8160.73 tandfonline.com
CoMFA EGFR Inhibition0.6080.979- frontiersin.org
CoMSIA Osteosarcoma0.630.9870.997 frontiersin.orgnih.gov
CoMFA MMP-13 Inhibition0.6460.9920.829 nih.gov
CoMSIA MMP-13 Inhibition0.7040.9920.839 nih.gov
2D-QSAR Lung Cancer0.6690.7450.941 acs.org

Q² (cross-validated R²), R² (non-cross-validated R²), R²_pred (R² for the external test set)

Ultimately, the insights gained from QSAR models provide a theoretical framework that helps medicinal chemists prioritize which new derivatives to synthesize, avoiding the blindness of random drug design and accelerating the discovery of novel, potent therapeutic agents. nih.govnih.gov

Mechanistic Insights into Biological Activities of 2 Methyl 3 Oxo 3lambda5 Quinazoline Derivatives

Interaction with Specific Molecular Targets and Pathways

The bioactivity of these quinazoline (B50416) derivatives stems from their ability to bind to and modulate the function of various molecular targets. This includes the inhibition of critical enzymes, interaction with cellular receptors, and direct engagement with nucleic acids.

Tyrosine Kinases: A prominent mechanism of action for many quinazoline derivatives is the inhibition of tyrosine kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, differentiation, and survival. mdpi.comnih.govdntb.gov.ua Many derivatives function as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase domain of receptors like the epidermal growth factor receptor (EGFR). mdpi.comnih.gov This competitive binding blocks the phosphorylation cascade that would typically be initiated by growth factors, thereby disrupting downstream signaling. mdpi.com Certain 4-anilinoquinazoline (B1210976) derivatives, for instance, act as potent inhibitors of both EGFR and VEGFR. mdpi.commdpi.com The versatility of the quinazoline scaffold allows for the development of multi-targeted tyrosine kinase inhibitors, affecting a range of kinases including CDK2, HER2, and VEGFR2. nih.govmdpi.com

Table 1: Examples of Quinazolinone Derivatives and their Tyrosine Kinase Inhibitory Activity

Compound/Derivative Target Kinase(s) Observed Effect
4-Anilinoquinazoline derivatives VEGFR, EGFR Potent inhibition. mdpi.commdpi.com
Substituted thiourea (B124793) quinazolines EGFR, VEGFR-2 Dual inhibition. mdpi.com

Dihydrofolate Reductase (DHFR): Quinazoline derivatives have also been identified as effective inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of DNA precursors. nih.govnih.govcncb.ac.cn By mimicking the structure of folic acid, these compounds, often referred to as antifolates, bind to the active site of DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate. nih.govnih.gov This blockade disrupts the synthesis of purines and pyrimidines, which are necessary for DNA replication and cell proliferation, ultimately leading to "thymineless cell death". nih.gov The design of these inhibitors often involves modifications at various positions of the quinazoline core to enhance binding affinity to crucial amino acids within the DHFR binding region. nih.gov

Poly(ADP-ribose) Polymerase (PARP): Several quinazolinone analogs have demonstrated significant anticancer activity through the inhibition of poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair. nih.govijmphs.comresearchgate.net PARP inhibitors often function by mimicking the structure of nicotinamide, a key component of the NAD+ molecule that PARP utilizes as a substrate. researchgate.net By occupying the nicotinamide-binding site, these quinazolinone derivatives block the synthesis of poly(ADP-ribose) chains, a process essential for the recruitment of other DNA repair proteins to sites of DNA damage. ijmphs.comresearchgate.net This inhibition is particularly effective in cancer cells with pre-existing DNA repair defects, leading to synthetic lethality. ijmphs.com Some 2-substituted-quinazolinones have shown high affinity for the inhibition of PARP-1. nih.gov

Table 2: PARP Inhibitory Activity of Selected Quinazolinone Derivatives

Compound/Derivative Target IC50 Value
Compound 12c PARP-1 30.38 nM. rsc.org
Olaparib (Reference) PARP-1 27.89 nM. rsc.org
NU-1025 PARP 400 nM. researchgate.net
Cpd36 PARP-1 0.94 nM. nih.gov

Derivatives of quinazoline have been developed as potent inhibitors of Janus kinases (JAKs), a family of non-receptor tyrosine kinases that play a pivotal role in cytokine signaling. spandidos-publications.comnih.gov The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is crucial for immune responses and cell growth, and its aberrant activation is implicated in various inflammatory diseases and cancers. spandidos-publications.comnih.govdovepress.com Quinazoline-based JAK inhibitors can block the activity of these kinases, thereby interfering with the phosphorylation and activation of STAT proteins. spandidos-publications.comdovepress.com This prevents the translocation of STATs to the nucleus and the subsequent transcription of target genes involved in inflammation and cell proliferation. spandidos-publications.com For example, some novel quinazoline derivatives have been shown to inhibit JAK2 phosphorylation, leading to the suppression of the JAK2/STAT3 signaling pathway. spandidos-publications.comdovepress.com One such derivative, JTE-052 (delgocitinib), is a known potent JAK inhibitor. nih.gov

Certain 2-methyl-quinazolin-4(3H)-one derivatives have been shown to interact with DNA, and this interaction can be modulated by light. mdpi.com Some derivatives exhibit photo-activity, meaning they can induce DNA damage upon exposure to UVA or UVB irradiation. mdpi.com This property is influenced by the substituents on the quinazoline ring; for instance, the presence of a nitro group can lead to DNA photo-cleavage under UVA light. mdpi.com Molecular docking studies suggest that these compounds can bind to DNA, and this binding is a prerequisite for their photo-disruptive activity. mdpi.com The ability of these compounds to cause light-induced DNA damage opens up possibilities for their use in photodynamic therapy, where a drug is activated by light to kill cancer cells. mdpi.com The metabolism of some quinazolinones can also lead to reactive intermediates that form covalent adducts with DNA and RNA, potentially causing mutations and cell damage. nih.gov

Cellular Impact and Phenotypic Effects

The molecular interactions of 2-methyl-3-oxo-3lambda5-quinazoline derivatives translate into significant effects at the cellular level, influencing fundamental processes like cell division and survival.

Quinazoline derivatives can effectively modulate cell proliferation by interfering with the signaling pathways that drive cell growth. nih.govmdpi.com By inhibiting tyrosine kinases such as EGFR and the JAK/STAT pathway, these compounds can halt the uncontrolled proliferation that is a hallmark of cancer. spandidos-publications.commdpi.com For instance, inhibition of the JAK2/STAT3 pathway has been shown to arrest the growth of cancer cells. dovepress.com Furthermore, some quinazoline derivatives have been observed to influence cell differentiation. nih.gov A novel quinazoline derivative, SH-340, has been shown to induce the differentiation of keratinocytes and enhance skin barrier functions by inhibiting the IL-4/IL-13-STAT6 signaling pathway. nih.gov This modulation of differentiation pathways highlights the potential of these compounds in treating inflammatory skin conditions. nih.gov

A key outcome of the cellular activity of many quinazolinone derivatives is the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govnih.govmdpi.com By disrupting critical cellular processes, these compounds can trigger the cell's self-destruction mechanisms. nih.gov For example, the inhibition of PARP can lead to an accumulation of DNA damage that triggers apoptosis. nih.gov

Apoptosis can be initiated through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. nih.gov Some quinazolinone Schiff base derivatives have been shown to induce apoptosis in breast cancer cells by causing the release of cytochrome c from the mitochondria, which in turn activates caspases-9 and -3/7, key executioners of apoptosis. nih.gov These compounds were also observed to activate caspase-8, suggesting involvement of the extrinsic pathway as well. nih.gov

In addition to inducing apoptosis, many quinazoline derivatives can cause cell cycle arrest, preventing cancer cells from progressing through the stages of division. nih.govnih.gov Arrest can occur at different phases of the cell cycle, such as the G2/M phase. nih.govnih.gov For example, one quinazolinone analog was found to arrest the cell cycle in the G2/M phase in glioma cells by interfering with the G2/M checkpoint. nih.gov Another novel derivative, 04NB-03, induced G2/M phase arrest and apoptosis in hepatocellular carcinoma cells in a manner dependent on the generation of reactive oxygen species (ROS). nih.gov

Structure-Activity Relationships (SAR) Governing Biological Profiles

The biological activities of 2-methyl-3-oxo-3lambda5-quinazoline (more commonly known as 2-methylquinazolin-4(3H)-one) derivatives are profoundly influenced by the chemical nature and structural arrangement of substituents on the core quinazoline scaffold. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance efficacy and selectivity. These studies have revealed that modifications at various positions of the quinazoline ring system lead to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. nih.govresearchgate.net

Influence of Substituent Nature and Position on Activity

Systematic modifications of the quinazolinone core have demonstrated that the type and position of substituent groups are critical determinants of the resulting biological profile. The 2-, 3-, and 6-positions have been identified as particularly important sites for substitution. nih.gov

Substitutions at the 2-Position: The methyl group at the C-2 position is a common feature in many biologically active quinazolinones. However, modifications at this position can significantly alter activity. For example, replacing the methyl group with larger aromatic or heterocyclic rings can lead to potent bio-activities. Alagarsamy et al. have reported on several 2,3-disubstituted quinazoline analogues, including 2-methyl-3-substituted quinazolines, which exhibit notable analgesic and anti-inflammatory functions. nih.gov In other studies, the synthesis of 2-methyl-3-(1'3'4'thiadiazoyl)-4-(3H) quinazolinones yielded compounds with both antibacterial and antifungal activity. researchgate.net

Substitutions at the 3-Position: The N-3 position is frequently substituted to explore changes in pharmacological effects. The introduction of various aryl, alkyl, or heterocyclic moieties at this position has been a common strategy. For instance, a series of 2-methyl-3-substituted quinazolin-4(3H)-ones demonstrated that the nature of the substituent at the N-3 position is a key factor for their analgesic and anti-inflammatory properties. researchgate.net

Substitutions on the Benzene (B151609) Ring (Positions 5-8): The benzene portion of the quinazoline ring offers multiple sites for substitution (positions 5, 6, 7, and 8), which can significantly modulate the molecule's activity.

Position 6: The introduction of halogens (e.g., Cl, Br) or electron-rich groups at the 6-position has been shown to enhance anticancer and antimicrobial activities. nih.gov For example, 6-substituted-4-anilino quinazolines have been synthesized as irreversible epidermal growth factor receptor (EGFR) inhibitors. nih.gov

Position 7: In a series of 4-chlorophenethylaminoquinazoline derivatives, the presence of a piperazine (B1678402) ring at the C(7)-position resulted in potent inhibitory activities toward both TNF-alpha production and T cell proliferation. The size of the N-substituent on this piperazine ring was found to be a critical factor, with smaller groups favoring the inhibition of TNF-alpha. nih.gov

Position 8: The crystal structure of derivatives like 2-{[2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl]oxy}acetonitrile has been studied in the context of developing methaqualone analogues with anticonvulsant activity, indicating the importance of this position for CNS-related activities. nih.gov

The following interactive table summarizes the influence of substituents at various positions on the biological activity of the quinazolinone core.

PositionSubstituent TypeResulting Biological ActivityReference
2 Methyl, Methylthio, PhenylAnalgesic, Anti-inflammatory nih.gov
2 1,3,4-ThiadiazoleAntibacterial, Antifungal researchgate.net
3 Substituted Amines, PhenylAnalgesic, Anti-inflammatory, Anticonvulsant nih.gov
4 Anilino, Substituted AnilinoAnticancer, Antimicrobial, EGFR Inhibition nih.govnih.gov
6 Halogens, Electron-rich groupsAnticancer, Antimicrobial nih.gov
6 Substituted FuranEGFR Inhibition nih.gov
7 Piperazine RingTNF-alpha Inhibition, T-cell Proliferation Inhibition nih.gov
8 Oxy-acetonitrileAnticonvulsant Activity nih.gov

Role of the 3-Oxo-3lambda5 Moiety in Target Recognition

The moiety described as "3-Oxo-3lambda5" corresponds to the carbonyl group at the C-4 position (C=O) in the standard quinazolin-4(3H)-one nomenclature. This oxo group is a cornerstone of the quinazolinone pharmacophore and plays a pivotal role in the interaction of these derivatives with their biological targets.

The primary function of the 4-oxo group in target recognition is to act as a potent hydrogen bond acceptor. The oxygen atom, with its lone pairs of electrons, can form strong hydrogen bonds with hydrogen bond donor residues (such as the backbone N-H groups of amino acids like methionine, alanine, or lysine) in the active site of target proteins, particularly enzymes like kinases.

This hydrogen bonding is critical for the stable binding and orientation of the quinazolinone inhibitor within the target's active site. For instance, in the case of EGFR tyrosine kinase inhibitors, the quinazolinone scaffold often binds to the ATP-binding site. The 4-oxo group typically forms a crucial hydrogen bond with an amino acid residue in the "hinge region" of the kinase domain. This interaction anchors the inhibitor, allowing other parts of the molecule to make additional favorable contacts, thereby ensuring high-affinity binding and potent inhibition. nih.gov Molecular docking studies of 4-arylamino-6-(5-substituted furan-2-yl)quinazoline derivatives have suggested a binding mode similar to the known EGFR inhibitor lapatinib, underscoring the importance of this core interaction. nih.gov

Therefore, the 4-oxo group is not merely a structural feature but an essential functional component for molecular recognition, contributing significantly to the affinity and specificity of 2-methyl-3-oxo-3lambda5-quinazoline derivatives for their biological targets. Its ability to serve as a hydrogen bond acceptor is fundamental to the mechanism of action for many compounds in this chemical class.

Advanced Applications and Future Research Directions for 2 Methyl 3 Oxo 3lambda5 Quinazoline

Design and Synthesis of Chemically Modified Analogues for Enhanced Bioactivity

The therapeutic versatility of the quinazoline (B50416) core structure invites extensive chemical modification to enhance its biological efficacy and selectivity. nih.gov Researchers systematically design and synthesize new analogues by introducing various substituents at different positions on the quinazoline ring system to optimize its interaction with biological targets. nih.gov

A common strategy involves the modification at the 2- and 3-positions of the quinazolinone ring. For instance, a series of 2-methyl-3-substituted quinazolin-4(3H)-one derivatives has been synthesized by reacting 2-methyl-4H-3,1-benzoxazin-4-one with various amino-containing moieties. orientjchem.org This approach allows for the introduction of a wide range of functional groups, leading to compounds with diverse pharmacological profiles. orientjchem.org Other efforts have focused on incorporating substituted aryl groups, such as phenyl or naphthyl rings, at the 2-position, and adding a basic side chain at the C8 position to identify the optimal structural features required for potent antiproliferative activity. nih.gov These modifications aim to improve the molecule's binding affinity to target enzymes, such as protein kinases, which are often implicated in diseases like cancer. nih.govnih.gov

The synthesis of these analogues often begins with readily available starting materials like anthranilic acid or its derivatives. orientjchem.org For example, 2-methyl-4H-3,1-benzoxazin-4-one, a key intermediate, can be prepared from anthranilic acid and subsequently reacted with different amines to yield a library of 2,3-disubstituted quinazolin-4(3H)-ones. orientjchem.org The biological evaluation of these synthesized compounds against various cancer cell lines helps establish structure-activity relationships (SAR), guiding further optimization of the lead compounds. nih.gov

Table 1: Examples of Chemically Modified Quinazoline Analogues and Their Bioactivity
Modification StrategyExample of SubstituentTargeted BioactivityReference
Substitution at 2- and 3-positionsPhenyl, Naphthyl, Oleyl, Mercaptophenyl groupsAntiproliferative, Antimicrobial orientjchem.org
Substitution at 2- and 8-positions2-methoxyphenyl group at C2 and a basic side chain at C8Antiproliferative activity against various cancer cell lines nih.gov
Incorporation of other heterocyclic moietiesTriazole, Pyrimidine (B1678525)Anti-inflammatory, Antimicrobial, Anticancer nih.govnih.gov
Acylhydrazone derivativesCondensation with aromatic aldehydesAntibacterial, Antifungal nih.gov

Integration into Multi-Target Ligands and Hybrid Molecules

The complexity of diseases such as cancer and Alzheimer's, which involve multiple pathological pathways, has driven the development of multi-target directed ligands (MTDLs). nih.govresearchgate.net The quinazoline scaffold is an ideal template for designing such molecules due to its ability to interact with diverse biological targets. nih.gov By integrating the 2-methyl-3-oxo-3lambda5-quinazoline core into a single molecular entity, researchers can create hybrid molecules that modulate several disease-related targets simultaneously.

A prominent application of this strategy is in cancer therapy, where quinazoline derivatives have been designed as potent inhibitors of multiple receptor tyrosine kinases (RTKs) like VEGFR-2, PDGFR-β, and EGFR, which are crucial for tumor growth and angiogenesis. nih.gov In addition to inhibiting kinases, these compounds can also target other cellular machinery, such as microtubules, thereby combining antiangiogenic and cytotoxic effects in one molecule. nih.gov This dual-action approach can lead to enhanced antitumor potential and may overcome the drug resistance often associated with single-target agents. nih.govsemanticscholar.org For example, certain quinazoline derivatives have shown low nanomolar inhibition of EGFR, VEGFR-2, and PDGFR-β, with potency comparable or superior to existing drugs like sunitinib (B231) in some assays. nih.gov

In the context of neurodegenerative disorders, the quinazoline framework has been used to develop multi-targeting agents for Alzheimer's disease. researchgate.net These compounds are designed to inhibit cholinesterases (AChE and BuChE), prevent the aggregation of amyloid-beta (Aβ) peptides, and chelate metal ions, all of which are key pathological features of the disease. researchgate.net

Table 2: Quinazoline-Based Multi-Target Ligands
Hybrid Molecule DesignBiological TargetsTherapeutic AreaReference
Dual RTK and Tubulin InhibitorsVEGFR-2, PDGFR-β, EGFR, TubulinOncology nih.gov
Dual c-Met/VEGFR-2 TK Inhibitorsc-Met, VEGFR-2Oncology (Colon Cancer) semanticscholar.org
Cholinesterase and Aβ Aggregation InhibitorsAChE, BuChE, Aβ40 aggregationNeurodegenerative Disease (Alzheimer's) researchgate.net

Exploration of Sustainable and Green Synthetic Methodologies

In line with the growing emphasis on environmental responsibility in chemical synthesis, significant research has been dedicated to developing green and sustainable methods for producing quinazoline derivatives. nih.govresearchgate.net These approaches aim to minimize waste, reduce energy consumption, avoid hazardous solvents, and utilize recyclable catalysts. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool in this domain. mdpi.com Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. mdpi.comresearchgate.net For example, the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones and their benzoxazinone (B8607429) precursors has been efficiently achieved using a tandem microwave-assisted process. mdpi.com

Another green strategy involves the use of novel catalytic systems and alternative reaction media. A magnetic nano-catalyst based on graphene oxide has been successfully employed for the one-pot, three-component synthesis of quinazolines under solvent-free conditions. nih.gov This catalyst can be easily separated from the reaction mixture using an external magnet and recycled multiple times without a significant loss of activity. nih.gov Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, represent another environmentally benign alternative to traditional volatile organic solvents. researchgate.net The synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones has been demonstrated in DES, highlighting a synthetic route based on green chemistry principles. researchgate.net Other methods include ultrasound-promoted reactions and the use of water as a green reaction medium, further expanding the toolkit for sustainable quinazoline synthesis. researchgate.net

Table 3: Comparison of Green Synthetic Methods for Quinazolines
MethodologyKey FeaturesAdvantagesReference
Microwave-Assisted SynthesisUses microwave irradiation for heatingRapid reaction times, high yields, energy efficient mdpi.comresearchgate.net
Magnetic Nano-catalysisGraphene oxide-supported copper catalystSolvent-free, easy catalyst separation, high recyclability nih.gov
Deep Eutectic Solvents (DES)Use of choline chloride:urea as reaction mediumBiodegradable and non-toxic solvent, simple workup researchgate.net
Ultrasound-Promoted SynthesisUses ultrasonic waves to accelerate the reactionEnvironmentally benign, high yields, easy workup researchgate.net

Computational-Guided Discovery and Optimization of Novel Chemical Entities

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design and optimization of novel therapeutic agents. nih.govresearchgate.net For quinazoline derivatives, computational studies, particularly molecular docking and molecular dynamics simulations, provide crucial insights into their mechanism of action at the atomic level. nih.gov

These methods are used to predict the binding modes and affinities of synthesized quinazoline compounds within the active sites of their biological targets, such as the ATP-binding pocket of protein kinases like EGFR. nih.govnih.gov By simulating the interactions between the ligand and the receptor, researchers can understand why certain compounds exhibit high potency and selectivity. For example, docking studies have revealed that the 2-CH₃ group of a quinazoline compound can make important hydrophobic interactions, while the nitrogen atoms (N1 and N3) can form hydrogen bonds with key amino acid residues in the hinge region of the EGFR binding site. nih.gov

The results from these computational analyses are then used to guide the synthesis of new derivatives with improved properties. nih.gov By predicting which modifications are likely to enhance binding, medicinal chemists can prioritize the synthesis of the most promising candidates, thereby saving time and resources. researchgate.net This iterative cycle of computational design, chemical synthesis, and biological evaluation accelerates the discovery of novel and more effective quinazoline-based drugs. nih.gov Furthermore, computational tools can assess pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) and predict potential toxicity, helping to identify compounds with favorable drug-like characteristics early in the discovery process. nih.govresearchgate.net

Table 4: Application of Computational Methods in Quinazoline Research
Computational TechniquePurposeKey Insights ProvidedReference
Molecular DockingPredict binding orientation and affinity of ligands in a receptor's active site.Identifies key interactions (H-bonds, hydrophobic contacts), confirms biological activity, predicts binding energy. nih.govnih.govresearchgate.net
Molecular Dynamics (MD) SimulationSimulate the movement of the ligand-receptor complex over time.Assesses the stability of binding poses and conformational changes. nih.gov
ADME PredictionEvaluate drug-like properties (e.g., Lipinski's rule of five).Assesses oral bioavailability and potential for development as a drug. nih.govresearchgate.net

Q & A

Q. What synthetic methodologies are most effective for introducing substituents at the 3-oxo position of 2-methyl-3-oxo-3λ⁵-quinazoline?

The synthesis of 3-oxo-substituted quinazolines often involves condensation reactions or functionalization of pre-formed quinazoline scaffolds. For example, hydrazine hydrate in alcoholic media can yield 4-hydrazinylquinazoline intermediates, which are then reacted with reagents like triethyl orthoformate or acyl chlorides to form triazoloquinazoline derivatives (67–72% yields) . Alternative routes include refluxing intermediates with ethoxymethylene-malononitrile or acetyl acetone to generate pyrazole-fused derivatives . Methodological optimization should prioritize solvent selection (e.g., ethanol for reflux) and stoichiometric control of electrophilic reagents to avoid side products.

Q. How do substituents at the 2-methyl position influence the compound’s spectroscopic characterization (e.g., NMR, IR)?

The 2-methyl group introduces distinct spectral features. In IR, the C=O stretch of the 3-oxo group typically appears near 1680–1700 cm⁻¹, while the methyl group’s C-H bending vibrations occur at ~1375–1385 cm⁻¹. In ¹H NMR, the methyl protons resonate as a singlet at δ 2.4–2.6 ppm, with deshielding effects observed when electron-withdrawing substituents are present on the quinazoline core . For accurate assignments, compare spectral data with structurally analogous compounds (e.g., 5-substituted triazoloquinazolines ).

Q. What in vitro assays are commonly used to screen 2-methyl-3-oxo-3λ⁵-quinazoline derivatives for antitumor activity?

Standard assays include:

  • MTT/Proliferation assays against cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values .
  • EGFR inhibition studies using enzyme-linked immunosorbent assays (ELISAs) for kinase activity, given quinazolines’ known affinity for tyrosine kinases .
  • Apoptosis detection via flow cytometry (Annexin V/PI staining) to evaluate mechanistic pathways .

Advanced Research Questions

Q. How can structural contradictions in SAR studies (e.g., conflicting activity trends for 4-thio vs. 4-oxo derivatives) be resolved?

Contradictions often arise from differences in substituent electronic effects or assay conditions. For example, 4-thioquinazolines exhibit enhanced antifungal activity due to improved membrane permeability, while 4-oxo derivatives show stronger EGFR inhibition via H-bonding with kinase domains . To resolve discrepancies:

  • Perform comparative bioassays under standardized conditions (e.g., identical cell lines/pH).
  • Use computational docking (e.g., AutoDock Vina) to map binding interactions of 2-methyl-3-oxo derivatives with target proteins (e.g., SARS-CoV-2 MPro ).

Q. What strategies optimize the pharmacokinetic profile of 2-methyl-3-oxo-3λ⁵-quinazoline derivatives for CNS targeting?

  • Lipophilicity modulation : Introduce polar groups (e.g., sulfonamides) at the 6-position to balance blood-brain barrier (BBB) penetration .
  • Prodrug design : Mask the 3-oxo group as a carbamate to enhance solubility and in vivo stability .
  • Metabolic stability testing : Use liver microsome assays to identify vulnerable sites (e.g., methyl oxidation) .

Q. How can computational methods predict off-target interactions of 2-methyl-3-oxo-3λ⁵-quinazoline analogs?

  • Pharmacophore modeling : Map electrostatic/hydrophobic features shared with known off-target binders (e.g., cytochrome P450 enzymes) .
  • Molecular dynamics (MD) simulations : Analyze RMSD/RMSF values to assess binding stability over 100-ns trajectories .
  • ADMET prediction : Tools like SwissADME estimate hepatotoxicity risks based on substituent patterns (e.g., nitro groups increase toxicity) .

Methodological Challenges

Q. How to address low yields in synthesizing spiropyrazoloquinazoline derivatives from 2-methyl-3-oxo-3λ⁵-quinazoline?

Low yields (e.g., <50%) in spirocyclic systems often result from steric hindrance or competing side reactions. Mitigation strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
  • Catalyst screening : Use Pd(OAc)₂ or CuI to accelerate cyclization steps .
  • Purification optimization : Employ flash chromatography with gradient elution (hexane/EtOAc) to isolate spiro products .

Q. What analytical techniques resolve spectral overlaps in ¹H NMR of 2-methyl-3-oxo-3λ⁵-quinazoline analogs?

  • 2D NMR (COSY, HSQC) : Differentiate overlapping aromatic protons (δ 6.5–8.5 ppm) by correlating coupling patterns .
  • Variable-temperature NMR : Identify dynamic effects (e.g., rotamers) causing signal broadening .
  • Isotopic labeling : Synthesize deuterated analogs to simplify methyl group assignments .

Emerging Research Directions

Q. Can 2-methyl-3-oxo-3λ⁵-quinazoline derivatives act as TLR7 agonists for antiviral applications?

Recent studies show quinazoline-pyrrolo[3,2-d]pyrimidine hybrids activate TLR7, inducing interferon-α production. Key design features include:

  • Substitution at the 6-position : Bulky groups (e.g., aryl) enhance receptor binding .
  • Bioisosteric replacement : Replace the 3-oxo group with a thiourea to improve metabolic stability .

Q. How to leverage quinazoline’s anti-inflammatory potential in dual-targeted therapies?

  • Hybrid molecules : Conjugate 2-methyl-3-oxo-quinazoline with NSAID moieties (e.g., ibuprofen) to target COX-2 and NF-κB pathways .
  • Dual inhibition assays : Test compounds against both PDE4 and TNF-α to validate polypharmacology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.